molecular formula C8H6ClFN2O3 B12885460 N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide

Cat. No.: B12885460
M. Wt: 232.59 g/mol
InChI Key: FVMRDXKBIFDGPS-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3. This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is further connected to an acetamide group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 3-chloro-2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenyl ring.

    Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen-containing groups.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for the reduction of the nitro group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

    Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.

    Reduction: N-(3-Chloro-2-fluoro-6-aminophenyl)acetamide.

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

Scientific Research Applications

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. The presence of the nitro group can lead to the generation of reactive nitrogen species, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-fluoro-3-nitrophenyl)acetamide
  • N-(4-Chloro-2-fluoro-6-nitrophenyl)acetamide
  • N-(3-Chloro-4-fluoro-6-nitrophenyl)acetamide

Uniqueness

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide is unique due to the specific positioning of the chloro, fluoro, and nitro groups on the phenyl ring. This unique arrangement influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H6ClFN2O3

Molecular Weight

232.59 g/mol

IUPAC Name

N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-6(12(14)15)3-2-5(9)7(8)10/h2-3H,1H3,(H,11,13)

InChI Key

FVMRDXKBIFDGPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)Cl)[N+](=O)[O-]

Origin of Product

United States

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